2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines pyrazole, pyrazolotriazole, and pyrimidine moieties, making it a versatile scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.
Construction of the Pyrazolotriazole Core: This step involves cyclization reactions where the pyrazole derivative reacts with appropriate triazole precursors under thermal or catalytic conditions.
Formation of the Pyrimidine Ring: The final step includes the formation of the pyrimidine ring through condensation reactions involving suitable aldehydes or ketones and ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins necessary for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Variants with different substituents that exhibit diverse biological activities.
Uniqueness
2-[1-(Difluoromethyl)-1H-pyrazol-5-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its difluoromethyl group, which enhances its metabolic stability and bioavailability compared to other similar compounds. This structural feature makes it a promising candidate for drug development.
Properties
Molecular Formula |
C16H10F2N8 |
---|---|
Molecular Weight |
352.30 g/mol |
IUPAC Name |
4-[2-(difluoromethyl)pyrazol-3-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H10F2N8/c17-16(18)26-12(6-7-20-26)13-22-15-11-8-21-25(10-4-2-1-3-5-10)14(11)19-9-24(15)23-13/h1-9,16H |
InChI Key |
BZVOEZRFNWOZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NN5C(F)F |
Origin of Product |
United States |
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